苦瓜苷G

描述

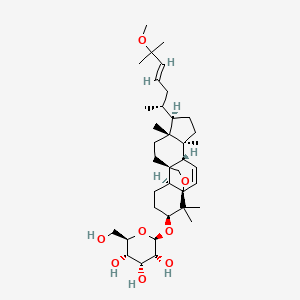

The compound Momordicoside G is a complex organic molecule with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple chiral centers and a variety of functional groups

科学研究应用

Anticancer Properties

Recent studies have demonstrated that Momordicoside G exhibits potent anticancer effects through its modulation of macrophage phenotypes.

- Macrophage Modulation : Research indicates that Momordicoside G selectively suppresses M1 macrophages while promoting M2 macrophages, which are associated with tissue repair and anti-inflammatory responses. This modulation is crucial in lung injury repair and prevention of lung carcinoma lesions. In a study involving urethane-induced lung carcinogenesis in mice, treatment with Momordicoside G resulted in reduced lung injury and carcinoma lesions, correlating with decreased M1 macrophage infiltration and increased M2 macrophage activity .

- Mechanistic Insights : The underlying mechanisms involve the regulation of inflammatory cytokines. For instance, Momordicoside G treatment led to decreased levels of pro-inflammatory cytokines such as IL-6 and IL-12, while increasing anti-inflammatory cytokines like IL-10 and TGF-β1 . This shift in cytokine profile supports the therapeutic potential of Momordicoside G in managing inflammation-related cancers.

Diabetes Management

Momordicoside G has also been investigated for its hypoglycemic effects, contributing to diabetes management.

- Glucose Regulation : Studies have shown that compounds from Momordica charantia, including Momordicoside G, enhance glucose uptake and insulin sensitivity. For example, in vitro experiments demonstrated that Momordicoside G stimulated GLUT4 translocation in muscle cells, promoting glucose disposal .

- In Vivo Efficacy : In animal models, Momordicoside G has been reported to improve glucose tolerance and reduce serum insulin levels in diabetic rats. These findings suggest that it may play a role in regulating blood sugar levels through mechanisms involving AMPK activation and enhanced fatty acid oxidation .

Anti-inflammatory Effects

The anti-inflammatory properties of Momordicoside G extend beyond cancer and diabetes.

- Lung Injury Repair : In models of lung injury induced by lipopolysaccharides (LPS), Momordicoside G facilitated the repair process by promoting M2 macrophage polarization and reducing oxidative stress . The ability to modulate immune responses highlights its potential as a therapeutic agent in inflammatory diseases.

Table: Summary of Key Studies on Momordicoside G

作用机制

Target of Action

Momordicoside G, a bioactive component from Momordica charantia , primarily targets macrophages . Macrophages are a type of white blood cell that engulf and digest cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .

Mode of Action

Momordicoside G selectively induces apoptosis (programmed cell death) in M1-like macrophages, without affecting M2-like macrophages . It decreases reactive oxygen species (ROS) levels and promotes autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

The compound’s action is associated with several biochemical pathways, including “signal transduction,” “innate immune response,” and "cell proliferation" . By regulating these pathways, Momordicoside G can stimulate the repair of lung injury and prevent inflammation-associated lung carcinoma lesions .

Pharmacokinetics

Computational methods suggest that it may have potential as a therapeutic agent

Result of Action

The administration of Momordicoside G results in decreased lung tissue injury and carcinoma lesions . This is achieved through the suppression of M1-like macrophages and the promotion of M2-like macrophages . The compound’s action also leads to a decrease in the levels of pro-inflammatory cytokines IL-6 and IL-12, and an increase in the levels of anti-inflammatory cytokines IL-10 and TGF-β1 .

Action Environment

The action of Momordicoside G can be influenced by various environmental factors. For instance, in a urethane-induced lung carcinogenic model, the compound’s efficacy was confirmed in a lipopolysaccharide (LPS)-induced lung injury model . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route often begins with the preparation of the core oxane structure, followed by the introduction of the hydroxymethyl group and the complex pentacyclic moiety. Key reagents used in these steps include organometallic compounds, protecting groups, and specific catalysts to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bonds and ketone groups can be reduced to form saturated compounds.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of double bonds can produce saturated hydrocarbons.

相似化合物的比较

Similar Compounds

- **Momordicoside G

- **Momordicoside G

Uniqueness

The uniqueness of this compound lies in its intricate structure and the specific stereochemistry of its chiral centers. This allows it to interact with biological targets in a highly specific manner, making it a valuable compound for research and potential therapeutic applications.

生物活性

Momordicoside G is a bioactive compound derived from Momordica charantia (bitter melon), recognized for its diverse biological activities, particularly in anti-inflammatory and antidiabetic contexts. This article delves into the mechanisms through which momordicoside G exerts its effects, supported by recent research findings and case studies.

1. Modulation of Macrophage Phenotypes

Recent studies have highlighted momordicoside G's role in regulating macrophage polarization, specifically its ability to suppress M1 macrophages while promoting M2 macrophage activity. This modulation is crucial for lung injury repair and inflammation resolution:

- In vitro Studies : In experiments using Raw264.7 macrophages, momordicoside G was shown to decrease reactive oxygen species (ROS) levels and promote autophagy in M1-like macrophages, leading to apoptosis without affecting M2-like macrophages' viability .

- In vivo Studies : In a urethane-induced lung carcinogenic model, treatment with momordicoside G significantly reduced lung tissue injury and carcinoma lesions by decreasing M1 macrophage infiltration and increasing M2 macrophage presence . The study established a correlation between macrophage phenotype modulation and improved lung function.

2. Anti-Inflammatory Properties

Momordicoside G exhibits potent anti-inflammatory effects, which contribute to its therapeutic potential:

- Cytokine Regulation : Treatment with momordicoside G resulted in decreased levels of pro-inflammatory cytokines (IL-6, IL-12) and increased anti-inflammatory cytokines (IL-10, TGF-β1) in various models of lung injury .

- Molecular Interactions : In silico modeling has indicated that momordicoside compounds interact effectively with key enzymes involved in inflammatory pathways, suggesting a mechanism for their anti-inflammatory activity .

Antidiabetic Effects

The antidiabetic properties of momordicoside G have been extensively documented:

- Glucose Metabolism : Research indicates that momordicoside G enhances glucose uptake and lipid metabolism in insulin-sensitive tissues. It has been shown to promote GLUT4 translocation in muscle and adipose tissues, which is critical for glucose homeostasis .

- Clinical Relevance : In clinical settings, bitter melon extracts containing momordicosides have demonstrated significant reductions in blood glucose levels among diabetic patients, further supporting the compound's role as a natural hypoglycemic agent .

Case Studies

Several case studies underline the efficacy of momordicoside G in clinical applications:

- Lung Injury Model : A study involving mice with LPS-induced lung injury demonstrated that administration of momordicoside G improved lung function metrics and reduced histological signs of inflammation compared to controls .

- Diabetes Management : Clinical trials assessing the impact of bitter melon extracts on glycemic control have shown promising results, with significant improvements noted in fasting blood glucose levels among participants consuming these extracts over a specified period .

Data Summary

The following table summarizes key findings related to the biological activity of momordicoside G:

属性

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGABSJZVJOSCX-JFMWXBCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317102 | |

| Record name | Momordicoside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-54-2 | |

| Record name | Momordicoside G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81371-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。